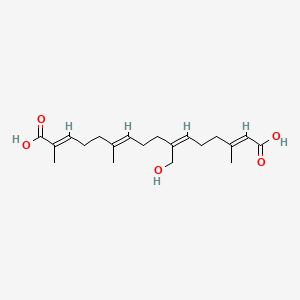
(2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It was first isolated from the medicinal plant Croton sublyratus and has been identified in Croton stellatopilosus . (2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid is known for its antibacterial activity against Helicobacter pylori, the bacteria responsible for gastric ulcers . In Japan, it is used as a pharmaceutical drug under the trade name Kelnac for the treatment of gastritis and gastric ulcers .
准备方法
(2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid can be synthesized through a practical total synthesis method involving highly Z-selective Wittig olefination of α-acetal ketones . This method provides a useful approach for constructing trisubstituted olefin moieties. The synthesis involves the olefination of aliphatic α-acetal ketones with triphenylphosphonium salts in the presence of a potassium base and 18-crown-6 ether, resulting in excellent Z-selectivity .
Industrial production methods include the preparation of inclusion complexes by mixing plaunotol with cyclodextrins such as α-CD, β-CD, γ-CD, and hydroxypropyl-β-cyclodextrin . These inclusion complexes are characterized using techniques like SEM, XRD, DSC, and FT-IR, and are evaluated for their aqueous solubility and thermal stability .
化学反应分析
(2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include triphenylphosphonium salts, potassium base, and 18-crown-6 ether for the Wittig olefination . Major products formed from these reactions include trisubstituted olefin moieties .
科学研究应用
(2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other diterpene compounds . In biology, it has been shown to have antibacterial activity against Helicobacter pylori, making it useful in the treatment of gastric ulcers . In medicine, it is used as a pharmaceutical drug for treating gastritis and gastric ulcers under the trade name Kelnac . In industry, it is used in the preparation of inclusion complexes with cyclodextrins to enhance its solubility and antibacterial activity .
作用机制
(2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid promotes healing of the gastric mucosa through several mechanisms. It enhances the production of mucus and bicarbonate in the stomach, which serve as protective barriers and neutralize stomach acid . Additionally, plaunotol increases the production of prostaglandin E2 (PGE2) and cyclooxygenase-2 (COX-2) expression, contributing to its gastroprotective effects . It also exhibits anti-inflammatory activity by inhibiting nitric oxide production and suppressing the expression of the inducible nitric oxide synthase (iNOS) gene .
相似化合物的比较
(2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid is unique among diterpenes due to its specific antibacterial activity against Helicobacter pylori and its gastroprotective properties . Similar compounds include plaunolide and plaunol E, which are also isolated from Croton stellatopilosus . These compounds exhibit anti-inflammatory activity but differ in their inhibitory effects on nitric oxide production and gene expression . This compound’s ability to enhance mucus and bicarbonate production, as well as its specific antibacterial activity, sets it apart from other diterpenes .
属性
CAS 编号 |
95310-55-7 |
|---|---|
分子式 |
C20H30O5 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
(2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid |
InChI |
InChI=1S/C20H30O5/c1-15(7-4-10-17(3)20(24)25)8-5-11-18(14-21)12-6-9-16(2)13-19(22)23/h8,10,12-13,21H,4-7,9,11,14H2,1-3H3,(H,22,23)(H,24,25)/b15-8+,16-13+,17-10+,18-12- |
InChI 键 |
WABHLKFUWZBQML-XZYVXGMNSA-N |
SMILES |
CC(=CCCC(=CCCC(=CC(=O)O)C)CO)CCC=C(C)C(=O)O |
手性 SMILES |
C/C(=C\CC/C(=C/CC/C(=C/C(=O)O)/C)/CO)/CC/C=C(\C)/C(=O)O |
规范 SMILES |
CC(=CCCC(=CCCC(=CC(=O)O)C)CO)CCC=C(C)C(=O)O |
同义词 |
plaunotol M-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















